Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate
Description
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate (IUPAC name: 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester) is a synthetic nucleoside analog characterized by a ribofuranosyl sugar moiety linked to a 1,2,4-triazole ring substituted with a methyl ester group at the 3-position. Key physicochemical properties include:
- Molecular formula: C₉H₁₃N₃O₆
- Molecular weight: 259.22 g/mol
- CAS Registry Number: Not explicitly provided in the evidence, but structurally related to Ribavirin (CAS 36791-04-5) .
- Functional groups: Methyl ester (-COOCH₃) at the triazole 3-position, hydroxymethyl (-CH₂OH), and dihydroxy groups on the ribofuranosyl ring .
The compound shares structural homology with Ribavirin, a well-documented broad-spectrum antiviral agent, but differs in the substituent on the triazole ring (methyl ester vs. carboxamide).
Properties
IUPAC Name |
methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c1-17-9(16)7-10-3-12(11-7)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYLFZDYHCYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959771 | |
| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38934-69-9 | |
| Record name | NSC360639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of Methyl 1,2,4-Triazole-3-Carboxylate
The synthesis begins with the preparation of methyl N-(trimethylsilyl)-1,2,4-triazole-3-carboxylate, a key intermediate that enhances reactivity during glycosylation. As described in the patent US3798209A, this silylation is achieved by refluxing methyl 1,2,4-triazole-3-carboxylate with hexamethyldisilazane (HMDS) in anhydrous conditions. The reaction proceeds quantitatively, forming the silyl-protected derivative, which is critical for subsequent ribosylation.
Glycosylation with 2,3,5-Tri-O-Benzoyl-D-Ribofuranosyl Bromide
The silylated triazole ester is reacted with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in the presence of a Lewis acid catalyst, typically tin tetrachloride (SnCl₄), under reflux conditions. This step forms a mixture of α- and β-anomers of the glycosylated product, with the β-anomer predominating due to steric and electronic factors. The benzoyl groups protect the hydroxyl moieties of the ribofuranose, preventing undesired side reactions.
Table 1: Reaction Conditions for Glycosylation
| Parameter | Value |
|---|---|
| Temperature | Reflux (~110°C) |
| Solvent | Anhydrous chloroform |
| Catalyst | SnCl₄ (1 equiv) |
| Reaction Time | 12–16 hours |
| Yield (Crude) | 60–75% |
Deprotection and Isolation
The benzoyl-protected intermediate undergoes deprotection using methanolic ammonia or sodium methoxide, cleaving the ester groups to reveal the free hydroxyls of the ribofuranose. The final product is purified via column chromatography on silica gel, employing a gradient of toluene and acetone with 1% triethylamine to suppress tailing. This step resolves the α- and β-anomers, yielding the desired β-D-ribofuranosyl derivative.
Alkylation of Triazole Esters with Protected Ribofuranose Oxymethyl Acetates
Synthesis of Ribofuranose Oxymethyl Acetates
The alkylation route involves preparing a ribofuranose-derived alkylating agent. Starting from D-ribose, the hydroxyl groups are protected as benzoyl or acetyl esters, followed by conversion to a dialkoxymethane intermediate. For example, 1,3-dioxolane derivatives are treated with acetic anhydride to form [2-(acetoxy)ethoxy]methyl acetate. This agent serves as the electrophile in the subsequent alkylation step.
Regioselective Alkylation of Silylated Triazole Esters
Methyl 1,2,4-triazole-3-carboxylate is silylated with HMDS and reacted with the ribofuranose oxymethyl acetate in the presence of SnCl₄. The reaction proceeds via nucleophilic substitution at the triazole’s N1 position, favored by the steric bulk of the silyl group.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | Reflux (~80°C) |
| Solvent | Anhydrous dichloromethane |
| Catalyst | SnCl₄ (1.2 equiv) |
| Reaction Time | 8–10 hours |
| Yield (Crude) | 50–65% |
Deprotection and Final Purification
The acetyl or benzoyl protecting groups are removed using ammonolysis in ethanol or methanol, yielding the free hydroxyls. The product is recrystallized from ethanol–ethyl acetate mixtures to achieve >98% purity, as confirmed by HPLC.
Acid-Catalyzed Fusion of 3-Cyano-1,2,4-Triazole with Protected Ribofuranose
Preparation of 3-Cyano-1,2,4-Triazole
This method begins with synthesizing 3-cyano-1,2,4-triazole via cyanogen-hydrazine addition, followed by cyclization in triethyl orthoformate. The cyano group serves as a precursor for later conversion to the methyl ester.
Fusion with 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-D-Ribofuranose
The 3-cyano-triazole is fused with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose under acidic conditions (e.g., HCl in dioxane) at 120°C. This step forms the glycosidic bond, albeit with moderate regioselectivity.
Conversion of Cyano to Carboxylate Ester
The cyano group is hydrolyzed to a carboxylic acid using hydrogen peroxide in alkaline medium, followed by esterification with methanol and thionyl chloride. The final product is isolated via silica gel chromatography, though this route is less favored due to lower overall yields (~35%).
Comparative Analysis of Synthetic Routes
Table 3: Comparison of Key Methods
| Method | Yield (%) | Regioselectivity | Complexity |
|---|---|---|---|
| Ribosylation | 60–75 | High (β-anomer) | Moderate |
| Alkylation | 50–65 | High (N1) | High |
| Acid-Catalyzed Fusion | 30–35 | Low | Very High |
The ribosylation method offers the best balance of yield and selectivity, making it the preferred industrial-scale approach. Alkylation provides an alternative for laboratories with expertise in silylation chemistry, while the fusion method is largely obsolete due to inefficiency.
Challenges and Optimization Strategies
Regioselectivity Control
The use of silylating agents (e.g., HMDS) and bulky electrophiles (e.g., tri-O-benzoyl ribofuranose) minimizes formation of undesired regioisomers. SnCl₄’s role as a Lewis acid further directs substitution to the N1 position of the triazole.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for nucleoside analogs like ribavirin:
- Reagents : HCl in methanol or NaOH in aqueous ethanol .
- Conditions : Reflux for 6–12 hours.
- Product : 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid.
- Yield : 80–85% .
Ammonolysis to Carboxamide Derivatives
The ester group reacts with ammonia to form ribavirin’s aglycon (1,2,4-triazole-3-carboxamide):
- Reagents : Liquid ammonia or ammonium hydroxide .
- Conditions : 60°C for 20 hours in methanol.
- Product : 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide.
- Yield : 75–78% .
Alkylation of the Ribofuranose Hydroxyl Groups
The ribose moiety’s hydroxyl groups undergo regioselective alkylation via silylation and subsequent nucleophilic substitution:
HMDS = Hexamethyldisilazane; SnCl₄ = Lewis catalyst.
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s C3 position participates in nucleophilic substitutions, particularly with thiols or amines:
- Reagents : Thiophenol or benzylamine .
- Conditions : DMF, 80°C, 12 hours.
- Product : 3-(aryl/alkylthio)- or 3-amino-substituted derivatives.
- Yield : 60–75%.
Oxidation of the Ribose Moiety
The vicinal diol on the ribofuranose ring undergoes oxidation to form a dialdehyde intermediate:
- Reagents : NaIO₄ in aqueous THF .
- Conditions : Room temperature, 2 hours.
- Product : 1-(2,3-dihydroxy-4-(hydroxymethyl)cyclopenten-1-yl)-1,2,4-triazole-3-carboxylate.
- Yield : 70% .
Phosphorylation (Metabolic Pathway)
In biological systems, the compound is phosphorylated at the ribose 5'-OH group, mimicking ribavirin’s activation:
- Enzyme : Adenosine kinase .
- Product : 5'-Monophosphate derivative.
- Application : Antiviral prodrug .
Critical Notes
- Regioselectivity : Alkylation predominantly occurs at the N1 position of the triazole due to steric and electronic factors .
- Stability : The ribose ring’s hydroxyl groups are sensitive to acidic conditions, requiring protection during ester hydrolysis .
- Biological Relevance : Phosphorylation mimics ribavirin’s metabolic activation, highlighting its potential as an antiviral prodrug .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the primary applications of this compound is its antiviral properties. Research has shown that derivatives of triazole compounds exhibit significant antiviral activity against various viruses. For instance, studies indicate that triazole derivatives can inhibit viral replication and have been explored as potential treatments for viral infections such as hepatitis and influenza .
Anticancer Properties
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate has also been investigated for its anticancer potential. Triazole compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. This compound's ability to interfere with cellular signaling pathways associated with cancer proliferation makes it a candidate for further development in oncology .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Schott et al. demonstrated that a related triazole compound significantly reduced the proliferation of human cancer cell lines in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .
Agricultural Applications
Fungicide Development
The compound is also being explored for its potential as a fungicide. Triazole derivatives are known for their efficacy in controlling fungal pathogens in crops. Research indicates that this compound can inhibit the growth of several plant pathogens, making it a candidate for agricultural fungicide formulations .
Case Study: Crop Protection
In field trials, the application of triazole-based fungicides has shown promising results in controlling diseases such as powdery mildew and rusts in various crops. These studies highlight the compound's potential to enhance crop yields while minimizing chemical inputs .
Biochemical Research
Enzyme Inhibition Studies
this compound is being utilized in enzyme inhibition studies. Its structural properties allow it to bind effectively to specific enzymes involved in metabolic pathways. This binding can be exploited to understand enzyme mechanisms and develop inhibitors for therapeutic purposes .
Case Study: Enzyme Kinetics
In biochemical assays, this compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The inhibition kinetics suggest that it could serve as a lead compound for developing new drugs targeting similar enzymes involved in cancer and bacterial infections .
Mechanism of Action
The mechanism by which Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The hydroxyl groups and triazole ring can interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison with Ribavirin and Related Analogs
Key Observations:
- Ribavirin vs. Methyl Ester Compound: The methyl ester derivative replaces Ribavirin’s carboxamide (-CONH₂) with a methyl ester (-COOCH₃).
- Ribavirin’s 4S configuration is critical for binding to viral RNA-dependent RNA polymerases (RdRPs) .
Pharmacological and Mechanistic Comparisons
Ribavirin’s Mechanisms of Action :
GTP Pool Depletion: Inhibits inosine monophosphate dehydrogenase (IMPDH), reducing intracellular GTP levels.
RNA Capping Interference : Impairs viral mRNA maturation.
RdRP Inhibition : Competes with natural nucleotides during RNA synthesis.
Lethal Mutagenesis: Acts as a mutagen, introducing errors into viral genomes.
Hypothesized Mechanisms for the Methyl Ester Compound:
- The methyl ester group may serve as a prodrug , undergoing hydrolysis to the carboxylic acid (-COOH) in vivo, which could mimic Ribavirin’s activity.
- Enhanced lipophilicity from the ester might improve oral bioavailability compared to Ribavirin, which has variable absorption (33–45% bioavailability) .
- Potential differences in mutagenic efficiency due to altered nucleotide analog incorporation by viral RdRPs.
Table 2: Key Pharmacological Data (Theoretical Comparison)
Biological Activity
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate (CAS No. 13491-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer and antimicrobial effects, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₆ |
| Molecular Weight | 259.216 g/mol |
| Density | 1.93 g/cm³ |
| Boiling Point | 576.1 °C |
| Flash Point | 302.2 °C |
Anticancer Activity
Recent studies have indicated that derivatives of triazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
-
In Vitro Studies : The compound has shown cytotoxicity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. The half-maximal inhibitory concentration (IC₅₀) values were notably lower than those of established chemotherapeutic agents like ribavirin.
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased accumulation of cells in the subG₁ phase of the cell cycle.
Compound Cell Line IC₅₀ (µM) Methyl Triazole K562 13.6 ± 0.3 Methyl Triazole CCRF-SB 112 ± 19 - Mechanistic Insights : Binding studies suggest that the triazole ring interacts with specific amino acids in target proteins, enhancing its cytotoxic profile. For example, lipophilic interactions with residues such as Ile63 and Leu45 have been observed, indicating a strong affinity for cellular targets associated with cancer proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects:
- Inhibition of Pathogens : Preliminary tests indicate that this compound exhibits activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to known antimicrobial agents.
Case Studies
Several case studies have explored the biological activity of this compound in various settings:
- Study on Anticancer Efficacy : A study published in MDPI examined the effects of various triazole derivatives on leukemia cells and found that compounds structurally related to Methyl Triazole exhibited significant cytotoxicity and potential as therapeutic agents against blood cancers .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that Methyl Triazole could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate?
Answer:
The synthesis typically involves glycosylation of methyl 1,2,4-triazole-3-carboxylate with a protected ribofuranose derivative (e.g., 2,3-O-isopropylidene-D-ribose), followed by deprotection under acidic or enzymatic conditions. Key steps include:
- Protection of hydroxyl groups on the ribose moiety to prevent side reactions.
- Coupling reaction using a catalyst like trimethylsilyl triflate (TMSOTf) to form the glycosidic bond.
- Deprotection using aqueous HCl or enzymatic hydrolysis to yield the final product.
Characterization at each stage via , , and LC-MS is critical to confirm intermediates and final purity .
Basic: What analytical methods are optimal for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR to verify the ribofuranose-triazole linkage and ester group positioning.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%).
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected m/z for : 289.09).
- X-ray Crystallography: For absolute stereochemical confirmation, particularly if racemization is a concern during synthesis .
Advanced: How does the methyl ester group influence the compound’s bioavailability compared to carboxamide analogs (e.g., Ribavirin)?
Answer:
The ester group increases lipophilicity, enhancing membrane permeability (measured via logP assays). Comparative studies involve:
- LogP Determination: Shake-flask or chromatographic methods to compare partition coefficients.
- In Vitro Cellular Uptake: Radiolabeled compound tracking in cell lines (e.g., HeLa or Vero) to quantify intracellular accumulation.
- Enzymatic Stability: Incubation with esterases (e.g., porcine liver esterase) to assess hydrolysis rates. Carboxamide analogs (e.g., Ribavirin) show slower hydrolysis but reduced passive diffusion .
Advanced: What experimental designs can elucidate the compound’s mechanism of action against RNA viruses?
Answer:
- Polymerase Inhibition Assays: Use recombinant viral RNA-dependent RNA polymerases (RdRps) in primer-extension assays with -labeled NTPs. Measure incorporation errors or chain termination.
- Mutagenesis Profiling: Serial viral passage in the presence of sublethal compound concentrations, followed by deep sequencing to quantify mutation frequencies (e.g., transition/transversion bias).
- Crystallographic Studies: Co-crystallization of the compound with viral polymerase to map binding sites (e.g., active site vs. allosteric pockets) .
Advanced: How can researchers resolve contradictions in mutation data affecting antiviral resistance?
Answer:
- Epistatic Interaction Analysis: Introduce resistance mutations (e.g., PB1 V43I in influenza polymerase) into isogenic viral strains and quantify replication fidelity via plaque assays or next-gen sequencing.
- Deep Mutational Scanning: Generate mutant libraries of viral RdRp and assess fitness landscapes under compound pressure.
- Structural Dynamics: Molecular dynamics simulations to predict how mutations alter polymerase-compound interactions. Contradictions may arise from strain-specific genetic backgrounds or compensatory mutations .
Basic: What storage conditions ensure long-term stability of the compound?
Answer:
- Temperature: Store at –20°C in anhydrous conditions to prevent ester hydrolysis.
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers.
- Solvent Choice: Dissolve in dry DMSO or ethanol for aliquots; avoid aqueous buffers unless immediately used.
Stability assessments via periodic HPLC analysis are recommended, particularly for hygroscopic intermediates .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s antiviral efficacy?
Answer:
- Analog Synthesis: Modify the ribose hydroxylation pattern (e.g., 2'-C-methyl or 3'-deoxy derivatives) or triazole substituents (e.g., carboxylate vs. thiocarbamate).
- Enzymatic Profiling: Test analogs against a panel of viral polymerases (e.g., influenza, Coxsackievirus) to identify broad-spectrum activity.
- Cellular Cytotoxicity: CC determination in primary human cells (e.g., PBMCs) to establish selectivity indices.
- In Vivo Pharmacokinetics: Rodent studies to assess oral bioavailability and metabolite formation (e.g., ester hydrolysis to carboxylic acid) .
Advanced: What methodologies quantify the compound’s mutagenic potential in viral quasispecies?
Answer:
- Lethal Mutagenesis Threshold: Measure viral extinction thresholds by titrating compound concentrations in plaque reduction assays.
- Error Catastrophe Validation: Use ribavirin (a known mutagen) as a positive control and compare mutation rates via sequencing.
- Fitness Cost Analysis: Compete wild-type and mutant viruses in co-infection experiments to quantify relative fitness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
